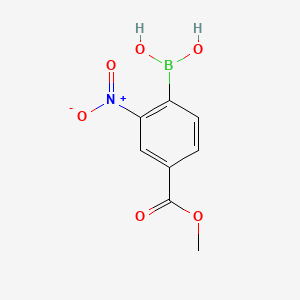

![molecular formula C16H20N2O6 B1303830 1-[2-(甲氧羰基)-4-硝基苯基]-4-哌啶甲酸乙酯 CAS No. 886360-74-3](/img/structure/B1303830.png)

1-[2-(甲氧羰基)-4-硝基苯基]-4-哌啶甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

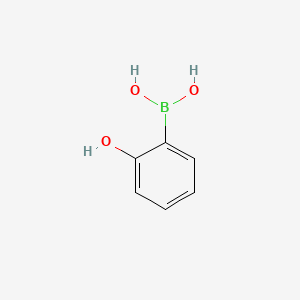

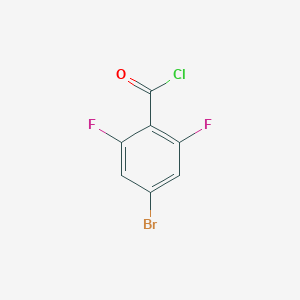

Ethyl 1-[2-(methoxycarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate is a compound that falls within the broader class of piperidine derivatives. These compounds are of significant interest due to their diverse pharmacological activities and their role as intermediates in the synthesis of various therapeutic agents. Piperidine structures are commonly found in molecules that interact with biological targets such as transporters and receptors, which makes them valuable in drug discovery and medicinal chemistry .

Synthesis Analysis

The synthesis of piperidine derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions to achieve the desired stereochemistry and functional group protection. For example, the synthesis of ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, a key intermediate of cisapride, involves an efficient formation of cis-fused oxazolidinopiperidine . Similarly, the synthesis of tritium-labeled piperidinecarboxylic acid derivatives for the study of GABA transporter substances also demonstrates the intricate nature of synthesizing these compounds . These methods often involve multistep reactions, including the use of protecting groups, to yield the desired piperidine analogues with high purity and specificity.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by the presence of a six-membered piperidine ring, which can adopt various conformations such as chair, boat, or envelope, depending on the substitution pattern and steric interactions. For instance, the crystal structure of a thiopiperidine derivative shows the piperidine ring in an envelope conformation with substituents adopting equatorial or axial positions, which can significantly influence the molecule's reactivity and interaction with biological targets . The orientation of substituents and the presence of intramolecular hydrogen bonding can also affect the overall molecular geometry and stability of these compounds.

Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including but not limited to, alkylation, acylation, and hydrogenation. These reactions are often utilized to introduce or modify functional groups, which can alter the biological activity and pharmacokinetic properties of the molecules. For example, the methylation of dihydropyridine derivatives in the presence of piperidine is a key step in the synthesis of nitriles with potential cardiovascular activity . The reactivity of the piperidine ring and its substituents plays a crucial role in the chemical transformations that these compounds can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups, the degree of substitution, and the type of functional groups present can all affect these properties. For instance, the disordered nature of ethoxy and ethyl groups in some piperidine derivatives can lead to variations in their physical properties . Additionally, the ability of these compounds to form hydrogen bonds and other non-covalent interactions can impact their crystalline structure and solubility, which are important considerations in drug formulation and delivery .

科学研究应用

有机合成和化学反应

在有机化学领域,该化合物及其衍生物在亲核芳香取代反应中发挥着关键作用。Pietra 和 Vitali (1972) 的研究阐明了此类反应的机理,提供了对中间体中硝基被轻松取代的见解,这一现象在合成化学中对于开发新化合物和理解反应动力学至关重要 (Pietra 和 Vitali,1972)。

环境影响和生物降解

由于乙醚和丁基醚(包括 1-[2-(甲氧羰基)-4-硝基苯基]-4-哌啶甲酸乙酯)的广泛使用和潜在的环境释放,对其环境归宿的研究有所增加。Thornton 等人 (2020) 综述了土壤和地下水中乙叔丁基醚 (ETBE) 的生物降解和归宿,为理解此类化合物的微生物降解途径和环境持久性提供了框架。这项研究对于评估环境风险和制定补救策略至关重要 (Thornton 等人,2020)。

毒理学评估

已广泛研究了乙叔丁基醚 (ETBE) 等相关化合物的毒理学特征,以评估它们对健康和环境的影响。McGregor (2007) 对 ETBE 的药效学和药代动力学特性进行了全面综述,阐明了其低毒性和其作用的潜在机制。尽管与 1-[2-(甲氧羰基)-4-硝基苯基]-4-哌啶甲酸乙酯没有直接关系,但这项研究表明了该化学家族与生物系统相互作用及其潜在影响的更广泛性 (McGregor,2007)。

安全和危害

属性

IUPAC Name |

ethyl 1-(2-methoxycarbonyl-4-nitrophenyl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O6/c1-3-24-15(19)11-6-8-17(9-7-11)14-5-4-12(18(21)22)10-13(14)16(20)23-2/h4-5,10-11H,3,6-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUNCIOMUZAIZDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-[2-(methoxycarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1-Methyl-1H-benzimidazol-2-yl)thio]-butanoic acid](/img/structure/B1303749.png)

![2-[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid](/img/structure/B1303750.png)

![(6-Formylbenzo[d][1,3]dioxol-5-yl)boronic acid](/img/structure/B1303760.png)

![tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate](/img/structure/B1303764.png)

![2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethoxy)benzoic acid](/img/structure/B1303765.png)